molecular formula C15H20N4O B12533257 5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine CAS No. 651359-37-4

5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine

Cat. No.: B12533257
CAS No.: 651359-37-4
M. Wt: 272.35 g/mol
InChI Key: DCOTUKJUYREKGG-UHFFFAOYSA-N
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Description

5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine is an organic compound with the molecular formula C14H18N4O2. This compound is characterized by the presence of a pyrimidine ring substituted with a tert-butylphenyl group and a methoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine typically involves the reaction of 4-tert-butylphenol with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methanol to introduce the methoxy group, followed by purification to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 2 and 4 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
  • tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate

Uniqueness

5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications .

Properties

CAS No.

651359-37-4

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

5-[(4-tert-butylphenyl)methoxy]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H20N4O/c1-15(2,3)11-6-4-10(5-7-11)9-20-12-8-18-14(17)19-13(12)16/h4-8H,9H2,1-3H3,(H4,16,17,18,19)

InChI Key

DCOTUKJUYREKGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CN=C(N=C2N)N

Origin of Product

United States

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